2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol
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Overview
Description
2-(2-Azabicyclo[211]hexan-4-yl)propan-2-ol is a bicyclic compound featuring a unique structure that includes a nitrogen atom within a bicyclo[211]hexane framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through numerous transformations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of photochemical reactions and subsequent derivatization steps are likely to be scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol exerts its effects involves interactions with molecular targets such as enzymes. For instance, it can act as an inhibitor for certain protein kinases, affecting pathways involved in cell signaling . The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[2.2.1]heptan-4-amine: This compound shares a similar bicyclic structure but with a different ring size and substitution pattern.
tert-Butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate: Another related compound with a similar core structure but different functional groups.
Uniqueness
2-(2-Azabicyclo[2.1.1]hexan-4-yl)propan-2-ol is unique due to its specific bicyclic framework and the presence of a hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile building block for synthesizing complex molecules .
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
2-(2-azabicyclo[2.1.1]hexan-4-yl)propan-2-ol |
InChI |
InChI=1S/C8H15NO/c1-7(2,10)8-3-6(4-8)9-5-8/h6,9-10H,3-5H2,1-2H3 |
InChI Key |
JBOXNJMSXLFVRE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C12CC(C1)NC2)O |
Origin of Product |
United States |
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